2(3H)-Benzothiazolone, 3-methyl-, hydrazone
Description
2(3H)-Benzothiazolone, 3-methyl-, hydrazone is a useful research compound. Its molecular formula is C8H9N3S and its molecular weight is 179.24 g/mol. The purity is usually 95%.
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Biological Activity
2(3H)-Benzothiazolone, 3-methyl-, hydrazone, commonly referred to as MBTH (3-Methyl-2-benzothiazolinone hydrazone), is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by research findings and data tables.
- Molecular Formula : C8H10ClN3S
- Molecular Weight : 215.70 g/mol
- IUPAC Name : (Z)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine; hydrochloride
- Solubility : Soluble in water, dimethyl sulfoxide (DMSO), and methanol.
Biological Activity Overview
MBTH exhibits a range of biological activities including antimicrobial, anticancer, and antioxidant properties. Its effectiveness in these areas has been documented in various studies.
Antimicrobial Activity
Research has shown that MBTH derivatives possess significant antimicrobial properties. For instance, a study synthesized several benzothiazole derivatives and evaluated their activity against Staphylococcus aureus, demonstrating promising results with minimum inhibitory concentrations (MIC) as low as 32 µg/mL for certain derivatives .
Anticancer Activity
The anticancer potential of MBTH has been explored through various derivatives. A notable study indicated that benzothiazole derivatives with methyl substitutions exhibited potent inhibitory effects on cancer cell lines such as HeLa and A549. The IC50 values for these compounds ranged from 0.048 to 0.246 µM, indicating strong cytotoxicity against lung cancer cells .
The mechanisms by which MBTH exerts its biological effects involve several biochemical pathways:
- Enzyme Inhibition : MBTH acts as an electrophilic coupling reagent, which can inhibit certain enzymes involved in metabolic pathways.
- Cell Cycle Arrest : Studies have indicated that MBTH derivatives can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells through activation of caspase-3 .
- Antioxidant Activity : The compound has also shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular systems.
Case Study 1: Antimicrobial Efficacy
A series of benzothiazole derivatives were synthesized and tested against various bacterial strains. The study demonstrated that the introduction of specific substituents on the benzothiazole ring significantly enhanced antimicrobial activity. For example:
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Derivative A | 16 | E. coli |
Derivative B | 32 | S. aureus |
Derivative C | 64 | P. aeruginosa |
Case Study 2: Anticancer Properties
In vitro studies on human cancer cell lines revealed that certain MBTH derivatives had remarkable cytotoxic effects:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound X | HeLa | 0.054 |
Compound Y | A549 | 0.048 |
Compound Z | MCF-7 | 0.100 |
These results highlight the potential of MBTH derivatives as candidates for further development in cancer therapy.
Properties
IUPAC Name |
(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-11-6-4-2-3-5-7(6)12-8(11)10-9/h2-5H,9H2,1H3/b10-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOLIFLKGONSGY-NTMALXAHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=N\N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62082-97-7, 1128-67-2 | |
Record name | (2Z)-3-Methyl-2-benzothiazolone hydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062082977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(3H)-Benzothiazolone, 3-methyl-, hydrazone | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-methylbenzothiazol-2(3H)-one hydrazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.128 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYL-2-BENZOTHIAZOLONE HYDRAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ2685O88C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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